D-Tryptophyl-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
792960-11-3 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20+/m1/s1 |
InChI Key |
NQIHMZLGCZNZBN-XLIONFOSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of D Tryptophyl L Tryptophan
Chemical Synthesis Approaches for D-Tryptophyl-L-tryptophan
Chemical peptide synthesis provides a versatile platform for constructing dipeptides with precise stereochemical control. These methods can be broadly categorized into solution-phase and solid-phase strategies.
Classical Peptide Coupling Strategies (e.g., Carbodiimide, Azide (B81097) Methods)
Solution-phase peptide synthesis involves the coupling of amino acid derivatives in a suitable solvent. nih.gov Key to this approach is the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini, as well as on reactive side chains. wikipedia.org Common coupling reagents facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently employed as coupling reagents. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the second amino acid. To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. orgsyn.org
The azide method, another classical technique, involves the conversion of a C-terminal ester to a hydrazide, which is then treated with a nitrous acid source to form a reactive acyl azide. This method is known for its low racemization tendency. nih.gov
Table 1: Comparison of Classical Peptide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| Carbodiimides (DCC, DIC) | Readily available, efficient | Potential for racemization, formation of insoluble byproducts (DCU) |
| Azide Method | Low racemization | Requires multiple steps, potential for side reactions |
| TBTU/DIPEA | High coupling efficiency | --- |
Data sourced from various chemical synthesis literature. thieme-connect.com
Solid-Phase Peptide Synthesis Adaptations for Diastereomeric Control
Solid-phase peptide synthesis (SPPS) has largely superseded solution-phase methods for routine peptide synthesis due to its efficiency and ease of automation. wikipedia.org In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is elongated by sequential addition of protected amino acids. nih.govscielo.br
The synthesis of a diastereomeric dipeptide like this compound on a solid support requires careful selection of protecting groups and coupling strategies to control the stereochemistry at each step. nih.govdiva-portal.org The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino function is standard practice. wikipedia.org
A systematic study of reaction conditions in SPPS has shown that factors like solvent and pH can significantly influence the level of epimerization, which is the undesired conversion of one stereoisomer to another. nih.gov By carefully adjusting these parameters, it is possible to suppress epimerization and obtain the desired diastereomer with high purity. nih.gov For instance, the use of specific bases and solvents during the coupling step can minimize the formation of peptide diastereomers. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
Achieving high stereoselectivity is a primary goal in the synthesis of chiral molecules. One approach involves the use of chiral auxiliaries, which are temporary chemical groups that direct the stereochemical outcome of a reaction. nih.gov For example, chiral oxazolidin-2-one auxiliaries have been used in the stereoselective synthesis of substituted tryptophans. nih.gov
Another critical technique is chiral resolution, which separates a racemic mixture of enantiomers into its individual components. nih.gov This is often accomplished using chiral chromatography, where a chiral stationary phase or a chiral mobile phase additive is used to differentially interact with the enantiomers. koreascience.krnih.gov For instance, vancomycin (B549263) has been successfully used as a chiral mobile phase additive to separate tryptophan enantiomers by high-performance liquid chromatography (HPLC), achieving a high resolution factor. nih.govmdpi.com Similarly, bovine serum albumin (BSA)-bonded silica (B1680970) has been employed as a chiral stationary phase for the liquid chromatographic separation of tryptophan enantiomers. koreascience.kr Membranes incorporating chiral selectors, such as beta-cyclodextrin, have also been developed for the enantiomeric resolution of tryptophan. mdpi.com
Enzymatic Synthesis and Biocatalytic Pathways Involving Tryptophan and its Enantiomers
Enzymes offer a green and highly selective alternative to chemical synthesis for the production of peptides and amino acids. Their inherent stereospecificity can be harnessed to produce optically pure compounds. nih.govnih.gov
Enzymatic Adenylation and Nucleophilic Substitution Mechanisms in Dipeptide Formation
A chemoenzymatic approach for amide bond formation has been developed that mimics the nonribosomal peptide synthesis pathway in nature. d-nb.infonih.gov This method utilizes an adenylation domain (A-domain) from a nonribosomal peptide synthetase (NRPS) to activate a carboxylic acid. nih.govasm.org The A-domain catalyzes the adenylation of an amino acid, such as tryptophan, to form an aminoacyl-AMP intermediate. d-nb.infonih.gov This activated intermediate can then undergo nucleophilic substitution by an amine, including another amino acid, to form a dipeptide. d-nb.infonih.gov This system has been successfully used to synthesize various dipeptides, including those containing D-amino acids. nih.govasm.org
The first adenylation domain of tyrocidine synthetase 1 (TycA-A) has demonstrated broad substrate flexibility, accepting not only L-tryptophan and its analogues but also D-tryptophan. d-nb.info This enzyme facilitates the formation of an l-tryptophyl-AMP intermediate, which can then react with a nucleophile to form an amide bond in an enzyme-independent manner. nih.gov
Exploiting Enzyme Stereospecificity for this compound Production
The stereospecificity of enzymes is a powerful tool for producing specific enantiomers or diastereomers. For example, tryptophanase, an enzyme that typically catalyzes the synthesis of L-tryptophan from L-serine and indole (B1671886), has been shown to change its stereospecificity under certain conditions. nih.govnih.gov In the presence of high concentrations of diammonium hydrogen phosphate (B84403), tryptophanase can utilize D-serine to synthesize L-tryptophan. nih.govnih.govnii.ac.jp This demonstrates that the enzyme's active site can be modulated to accept D-amino acid substrates.
Furthermore, adenylation domains from NRPSs that are located upstream of an epimerization domain have been hypothesized to activate D-amino acids as well as L-amino acids. nih.gov This has led to the successful synthesis of over 40 different D-amino acid-containing dipeptides, including LD, DL, and DD configurations, using just two A-domains, TycA-A and BacB2-A. nih.gov This chemoenzymatic system provides a versatile method for producing a wide range of D-amino acid-containing dipeptides. nih.govasm.org
Table 2: Enzymes Involved in Tryptophan and Dipeptide Synthesis
| Enzyme | Function | Application in Synthesis |
| TycA-A (Adenylation Domain) | Activates amino acids via adenylation. d-nb.info | Synthesis of various dipeptides, including those with D-amino acids. nih.gov |
| Tryptophanase | Catalyzes the synthesis of L-tryptophan. nih.gov | Can be modified to accept D-amino acid substrates. nih.gov |
| Aminoacyl-tRNA synthetase | Catalyzes dipeptide formation via an aminoacyl-AMP intermediate. nih.gov | Used in direct peptide bond formation. nih.gov |
This table summarizes the functions of key enzymes in the synthesis of tryptophan and its dipeptides.
Exploration of Biosynthetic Analogues and Precursorsnih.gov
The biosynthesis of this compound is not a direct, single-pathway process in most organisms. It relies on the availability of its constituent amino acid precursors, D-tryptophan and L-tryptophan. The exploration of biosynthetic routes, therefore, involves understanding and engineering the metabolic pathways that produce these individual components.
The biosynthesis of L-tryptophan in microorganisms like Escherichia coli is a well-studied process. It begins with precursors from central metabolism: phosphoenolpyruvate (B93156) (PEP) from the glycolysis pathway and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway. nih.govmdpi.com These molecules are converted through the multi-step shikimate pathway into chorismate, a crucial branch-point intermediate for the synthesis of all three aromatic amino acids. mdpi.com The L-tryptophan specific branch involves the conversion of chorismate and L-serine into L-tryptophan, a reaction catalyzed by the tryptophan synthase enzyme complex. nih.govchim.it Metabolic engineering strategies to enhance L-tryptophan yield often focus on increasing the availability of PEP and E4P, for instance by overexpressing enzymes like transketolase (tktA) or phosphoenolpyruvate synthase (ppsA). nih.govscienceopen.com
The production of D-tryptophan is less common in natural metabolic pathways but can be achieved through biocatalytic methods. One notable approach is the use of enzymes that can perform stereoinversion. For example, the single-module nonribosomal peptide synthetase (NRPS) enzyme IvoA has been shown to catalyze the ATP-dependent, unidirectional conversion of L-tryptophan to D-tryptophan with high efficiency. google.com Another method involves using broad specificity amino acid racemases, which can convert L-tryptophan into a racemic mixture of D- and L-tryptophan, from which the D-isomer can be isolated. nih.gov
The creation of biosynthetic analogues often involves feeding modified precursors to engineered microbial strains. Tryptophan auxotrophs—strains unable to synthesize their own tryptophan—can incorporate externally supplied indole analogues into proteins in place of tryptophan. nih.gov Furthermore, enzymes involved in the tryptophan synthesis pathway, such as tryptophanase, can accept a range of substituted indoles to synthesize corresponding tryptophan analogues. nih.gov This allows for the creation of a variety of functionalized tryptophan molecules that can potentially be used to form novel dipeptides.
| Precursor/Enzyme | Role/Function | Associated Pathway | Reference |
|---|---|---|---|
| Phosphoenolpyruvate (PEP) | Core precursor molecule for the shikimate pathway. | Glycolysis | nih.govmdpi.com |
| Erythrose-4-phosphate (E4P) | Core precursor molecule for the shikimate pathway. | Pentose Phosphate Pathway | nih.govmdpi.com |
| L-Serine | Precursor condensed with indole to form L-tryptophan. | Tryptophan Biosynthesis | nih.govnih.gov |
| Chorismate | Branch-point intermediate for aromatic amino acid synthesis. | Shikimate Pathway | mdpi.com |
| Tryptophan Synthase | Enzyme complex that catalyzes the final step in L-tryptophan synthesis. | Tryptophan Biosynthesis | chim.it |
| IvoA (NRPS Enzyme) | Catalyzes stereoinversion of L-tryptophan to D-tryptophan. | Biocatalytic Conversion | google.com |
| Amino Acid Racemase | Interconverts L- and D-amino acid enantiomers. | Biocatalytic Conversion | nih.gov |
Chemical Modification and Functionalization of this compound Derivatives
Beyond biosynthesis, the direct chemical modification of tryptophan and its derivatives offers a powerful route to functionalized molecules. nih.gov These late-stage functionalization strategies are particularly valuable as they allow for the introduction of diverse chemical groups onto a pre-formed amino acid or peptide scaffold. The indole side chain of tryptophan is the primary target for these modifications due to its unique electronic properties and reactivity. nih.gov
A significant area of research is the C-H functionalization of the indole ring, which allows for the direct attachment of new substituents without pre-activating the molecule. Palladium-catalyzed C-H arylation has emerged as a robust method for modifying the C2 position of the indole nucleus. This reaction can be performed on tryptophan derivatives using arylthianthrenium salts as the arylating agents, proceeding with high site- and chemoselectivity. d-nb.info This method is tolerant of various functional groups found in other amino acids, making it suitable for modifying peptides. d-nb.info For instance, dipeptides containing serine, tyrosine, and arginine have been successfully arylated at the tryptophan residue without affecting the other side chains. d-nb.info
Other functionalization strategies include the introduction of fluorine-containing groups, which can significantly alter the electronic and steric properties of the molecule. The trifluoromethyl group (CF₃) can be installed on the indole ring of tryptophan derivatives and peptides using visible-light-induced photoredox catalysis. mdpi.com This approach offers a mild and highly selective method for creating trifluoromethylated tryptophan-containing compounds. The functionalization is not limited to small groups; complex scaffolds, including those from drugs like indometacin or sugars like glucose, have been successfully conjugated to the tryptophan indole moiety, demonstrating the versatility of these chemical modification techniques. d-nb.info
| Modification Strategy | Target Position | Key Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| C-H Arylation | C2 of Indole Ring | Pd(OAc)₂, Arylthianthrenium Salts | Attachment of various aryl groups. | d-nb.info |
| C-H Trifluoromethylation | C2 of Indole Ring | NaSO₂CF₃, Photoredox Catalyst | Introduction of a trifluoromethyl group. | mdpi.com |
| Polyaddition with Acrylamide | Amino and Carboxyl Groups | N,N'-methylenebisacrylamide (MBA) | Formation of chiral polyamidoamino acids. | mdpi.com |
| Enzymatic Amide Bond Formation | Carboxyl Group | TycA-A (NRPS Adenylation Domain), Amines | Synthesis of L-tryptophyl-N-alkylamides. | researchgate.net |
| Crystallization with Analogues | - | L-7-cyanotryptophan, D-tryptophan | Formation of quasiracemic crystals with altered fluorescence. | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Analysis of D-Tryptophyl-L-tryptophan
Advanced spectroscopic methods offer detailed insights into the molecular architecture and properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. By analyzing various NMR parameters, such as coupling constants, nuclear Overhauser effects (NOEs), and chemical shifts, the populations of different conformers can be established. rsc.org
For tryptophan-containing molecules, ¹H-NMR is particularly useful. A study on the binding of L-tryptophan to the trp RNA-binding attenuation protein (TRAP) demonstrated that two-dimensional chemical exchange experiments could successfully assign the aromatic indole (B1671886) ring proton resonances of the bound ligand. nih.gov The significant changes in the chemical shifts of the ligand upon binding indicated a substantial conformational rearrangement. nih.gov This approach can be applied to this compound to understand how the two tryptophan residues interact and influence each other's conformation in solution.
The conformation of tryptophan in solution has been examined by analyzing coupling constants, nuclear Overhauser effects, and lanthanide perturbations. rsc.org These data are often interpreted in terms of a set of conformers, each defined by specific dihedral angles. rsc.orgresearchgate.net One dominant conformer for tryptophan in solution has the side-chain trans to the carboxylic acid group and the indole ring perpendicular to the Cα–Cβ bond. rsc.orgresearchgate.net For this compound, similar analyses would reveal the preferred orientations of the two indole side chains relative to the peptide backbone and to each other.
A study of L-tryptophan/glycine copolymers utilized ¹H and ¹³C NMR to confirm the polymer structure and determine the tryptophan content. mdpi.com Notably, the ¹H NMR spectra showed splitting of the peaks assigned to the tryptophan M hydrogen, suggesting the influence of conformational effects. mdpi.com
Table 1: Representative ¹³C NMR Chemical Shifts for Tryptophan-Containing Polyamidoamino Acids in D₂O core.ac.uk
| Carbon Atom | Chemical Shift (ppm) |
| C=O (amide) | 178.81 |
| C=O (carboxyl) | 175.21 |
| C (indole, quaternary) | 136.14 |
| C (indole, quaternary) | 127.03 |
| CH (indole) | 123.67 |
| CH (indole) | 121.68 |
| CH (indole) | 118.52 |
| Cα | 57.32 |
| CH₂ (backbone) | 51.94 |
| CH₂ (backbone) | 49.30 |
| CH₂ (backbone) | 44.32 |
| Cβ | 32.85 |
This table is illustrative and based on data for L-tryptophan-containing polymers. The exact chemical shifts for this compound may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the conformational states and hydrogen-bonding networks of peptides. The vibrational modes of a molecule are sensitive to its structure and environment. dergipark.org.tr
A study on zwitterionic DL-tryptophan utilized Fourier-transform infrared (FT-IR) spectroscopy to investigate its vibrational behavior in the solid state. dergipark.org.tr The differences observed between the vibrational spectra of L- and DL-amino acids are primarily attributed to the distinct intermolecular interactions and hydrogen bond networks in their crystal structures. dergipark.org.tr For this compound, IR spectroscopy can be used to probe the hydrogen bonding patterns involving the amide backbone and the indole N-H groups.
Infrared multiple-photon dissociation (IRMPD) spectroscopy, combined with quantum-chemical calculations, has been used to study the conformational landscapes of protonated amino acid dimers in the gas phase. mdpi.com This technique can identify the types of structures present based on their intermolecular binding topologies. mdpi.com Such an approach would be highly informative for characterizing the intrinsic conformational preferences of this compound, free from solvent effects.
In a study of tryptophan tryptophyl quinone (TTQ) in an enzyme, a combined quantum mechanics/molecular mechanics (QM/MM) approach was necessary to accurately assign the resonances in the FTIR spectrum. nih.gov This highlights the importance of considering the molecular environment when interpreting vibrational spectra. nih.gov
Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing and characterization. wikipedia.org In an MS/MS experiment, a precursor ion corresponding to the peptide of interest is selected and then fragmented, and the resulting fragment ions are analyzed. The masses of these fragment ions provide information about the amino acid sequence. wikipedia.orgmatrixscience.com
For this compound, MS/MS would confirm the dipeptide sequence. The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.
The fragmentation behavior of peptides containing oxidized tryptophan residues has been studied using various MS techniques. nih.gov It was found that different oxidation products could be distinguished by their characteristic fragment ions. nih.gov While this compound itself is not oxidized, these studies demonstrate the power of MS/MS in identifying modifications and subtle structural differences in peptides.
Electrospray ionization (ESI), a common ionization method for peptides, can sometimes induce fragmentation. nih.gov For tryptophan-derived metabolites, N-Cα bond dissociation has been observed during ESI. nih.gov Understanding such fragmentation pathways is crucial for accurate interpretation of mass spectra.
Table 2: Common Fragment Ion Types in Peptide Mass Spectrometry matrixscience.com
| Ion Type | Location of Charge | Fragmentation Site |
| a | N-terminus | CHR-CO bond |
| b | N-terminus | CO-NH bond |
| c | N-terminus | NH-CHR bond |
| x | C-terminus | CO-NH bond |
| y | C-terminus | NH-CHR bond |
| z | C-terminus | CHR-CO bond |
Chiroptical Spectroscopy and Enantiomeric Purity Assessment
Chiroptical techniques are essential for studying chiral molecules like this compound, providing information about their stereochemistry and higher-order structure.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly sensitive to the secondary structure of proteins and peptides. harvard.edu The far-UV CD spectrum (185-250 nm) is dominated by the transitions of the peptide backbone and can be used to estimate the content of α-helix, β-sheet, and random coil structures. harvard.educancer.gov
For this compound, the CD spectrum would provide a unique chiral signature. The aromatic side chains of the tryptophan residues also contribute to the CD spectrum in the near-UV region (250-300 nm), offering insights into their local environment and interactions. cancer.gov
Studies on L-tryptophan-based polyamidoamino acids have shown that these polymers exhibit pH-dependent CD spectra, indicating that they self-assemble into stable conformations that are influenced by pH and tryptophan content. core.ac.uk Similarly, the conformation of this compound could be studied as a function of environmental parameters like temperature or solvent composition to monitor conformational transitions. wikipedia.org
It is important to distinguish the CD spectrum of a defined secondary structure, like the polyproline II (PPII) helix, from that of a disordered or random coil structure. nih.gov The presence of a positive peak around 220 nm is a characteristic feature of a PPII structure. nih.gov
Table 3: Characteristic Far-UV CD Spectral Features of Protein Secondary Structures harvard.edu
| Secondary Structure | Wavelength of Positive Band(s) (nm) | Wavelength of Negative Band(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| Random Coil | ~212 | ~195 |
Optical rotatory dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. slideshare.net ORD curves can be used to determine the absolute configuration of chiral molecules. slideshare.net
The ORD spectra of the four stereoisomers of cyclo-alanyltryptophan have been compared, revealing significant differences between the cis- and trans-piperazinediones. canada.ca This comparison allowed for the determination that echinulin (B167357) has the cyclo-L-alanyl-L-tryptophan configuration. canada.ca A similar approach could be used for this compound, where comparison with the other stereoisomers (L-Trp-L-Trp, D-Trp-D-Trp, and L-Trp-D-Trp) would confirm its stereochemical configuration.
The "Cotton effect," a characteristic feature in ORD spectra near an absorption band, exhibits a positive or negative sign that can be correlated with the stereochemistry of the molecule. libretexts.org For this compound, the Cotton effect associated with the electronic transitions of the indole chromophores would be a key feature in its ORD spectrum.
Photoinduced Processes and Fluorescence Spectroscopy of Tryptophan-Containing Dipeptides
The photophysical behavior of tryptophan-containing dipeptides, such as this compound, is dominated by the properties of the indole chromophore of the tryptophan residue. Upon absorption of ultraviolet (UV) light, the tryptophan moiety is promoted to an excited electronic state, initiating a cascade of photophysical and photochemical processes. The nature and efficiency of these processes are highly sensitive to the peptide's conformation, the local microenvironment, and the stereochemistry of the constituent amino acids.
Investigation of Excited State Dynamics and Quenching Mechanisms
The fluorescence of tryptophan is a powerful intrinsic probe for studying peptide and protein structure. mdpi.comnih.gov However, in dipeptides, the fluorescence quantum yield is often significantly lower than that of free tryptophan in solution, a phenomenon known as quenching. mdpi.comscirp.org This quenching is primarily attributed to non-radiative decay pathways that compete with fluorescence emission.
The predominant quenching mechanism in tryptophan-containing peptides is believed to be a photoinduced electron transfer (PET) from the excited indole ring to an electrophilic group within the peptide itself, most notably the amide bond of the peptide backbone. mdpi.comscirp.orgnih.gov The efficiency of this electron transfer is highly dependent on the peptide's conformation, which dictates the distance and orientation between the indole ring (the donor) and the amide group (the acceptor).
The dynamics of the excited state are complex and often exhibit non-exponential decay kinetics. researchgate.net This has been interpreted as evidence for the existence of multiple ground-state conformers (rotamers), each with a distinct local environment and, consequently, a different fluorescence lifetime and quenching rate. researchgate.net Environmental factors such as solvent polarity and pH also play a crucial role. scirp.orgnih.gov In polar solvents, the charge-separated state formed during PET is stabilized, increasing the quenching efficiency. scirp.org The pH of the solution influences the protonation state of the terminal amino and carboxyl groups, which in turn affects the electrostatic environment around the chromophore and modulates the rate of electron transfer. mdpi.comscirp.org For instance, at low pH, the protonated amino group can act as an electron acceptor, increasing the quenching rate, while at high pH, the deprotonated carboxyl group can inhibit electron transfer, leading to a higher quantum yield. mdpi.comscirp.org
Femtosecond transient absorption experiments on tryptophan in water have helped to characterize the excited-state decay, revealing the simultaneous rise of photoproducts as the excited state is quenched. researchgate.net These studies provide direct spectroscopic evidence for the species formed following the initial photoexcitation event.
| Parameter | Condition | Observation | Reference |
| Fluorescence Quenching | Presence of Amide Backbone | Electron transfer from the excited indole ring to the amide group is a primary quenching mechanism. | mdpi.comscirp.orgnih.gov |
| Quantum Yield | Low pH | Reduced quantum yield due to an increased rate of electron transfer to the amide group. | mdpi.comscirp.org |
| Quantum Yield | High pH | Increased quantum yield due to the low efficiency of electron transfer events. | mdpi.comscirp.org |
| Excited State Decay | Aqueous Solution | Often non-exponential, suggesting multiple peptide conformations with different quenching rates. | researchgate.net |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies of Radical Intermediates
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique for the unambiguous detection of transient radical intermediates in chemical reactions. wikipedia.orgnumberanalytics.com In the context of tryptophan-containing peptides, photo-CIDNP experiments, where a reaction is initiated by light directly in the NMR spectrometer, provide definitive evidence for the formation of spin-correlated radical pairs. wikipedia.orgmdpi.com
When tryptophan-containing peptides are irradiated with UV light in the presence of a photosensitizer (like a flavin) or through direct photoionization, an electron is transferred from the indole ring. nih.govd-nb.info This process generates a radical pair, consisting of a tryptophan radical cation (Trp•+) and an electron acceptor radical. nih.govd-nb.info The CIDNP effect arises from the spin-selective recombination or separation of this radical pair, leading to non-Boltzmann population of the nuclear spin levels in the reaction products, which manifests as strongly enhanced absorptive or emissive signals in the NMR spectrum. wikipedia.org
Studies on tryptophan and its derivatives consistently show that the dominant mechanism for radical pair formation is electron transfer, rather than hydrogen atom abstraction. nih.gov The observation of polarized NMR signals from specific protons on the tryptophan residue allows for the characterization of the paramagnetic precursor, confirming the location of the unpaired electron spin density on the indole ring. mdpi.comnih.gov These studies are crucial for confirming the PET mechanism proposed by fluorescence quenching studies and provide a detailed "portrait" of the radical intermediates involved. mdpi.com
| Technique | Observation | Inferred Mechanism | Reference |
| Photo-CIDNP | Enhanced NMR signals (absorption/emission) for Trp protons. | Formation of a spin-correlated radical pair. | wikipedia.orgmdpi.com |
| Photo-CIDNP | Analysis of polarization patterns. | Electron transfer is the dominant pathway for radical pair formation in Trp systems. | nih.govd-nb.info |
| Photo-CIDNP | Concentration dependence of CIDNP effects. | Can distinguish between intramolecular and intermolecular radical processes. | mdpi.com |
Influence of Tryptophan Optical Configuration on Peptide Photophysical Properties
The stereochemistry of the amino acid residues within a peptide can have a profound impact on its three-dimensional structure and, consequently, its photophysical properties. For a dipeptide like this compound, the use of different optical isomers (D and L) introduces distinct diastereomeric structures compared to homochiral peptides (L-Trp-L-Trp or D-Trp-D-Trp).
Research comparing peptides with L- and D-tryptophan residues has shown significant differences in their photochemical reactivity. nih.govmdpi.com For example, in studies of the tripeptide Lys-{L/D-Trp}-Lys, the L-isomer demonstrated a greater efficiency for excited-state quenching via the electron transfer mechanism compared to its D-analog. nih.gov This suggests that the spatial arrangement in the L-Trp containing peptide provides a more favorable geometry for the electron transfer from the indole ring to the peptide bond.
Studies on model systems where tryptophan enantiomers are linked to another chiral molecule further highlight these differences. semanticscholar.orgmdpi.com In a ketoprofen-tryptophan dyad, the efficiency of both electron transfer (ET) and resonance energy transfer (RET) was found to be dependent on the optical configuration—(S,S), (S,R), or (R,S). semanticscholar.org The (S,S)-diastereomer showed a significantly different CIDNP enhancement compared to the (R,S)- and (S,R)-isomers, indicating a substantial difference in ET efficiency. semanticscholar.orgmdpi.com These differences are attributed to variations in the average distance and relative orientation between the donor (Trp) and acceptor (ketoprofen) moieties in the different diastereomers. semanticscholar.org These findings strongly imply that the photophysical behavior of this compound would differ from its homochiral counterparts due to unique conformational preferences that influence the efficiency of excited-state deactivation pathways.
| System Studied | Property | Finding | Reference |
| Lys-{L/D-Trp}-Lys | Excited State Quenching | The L-isomer shows greater quenching efficiency via electron transfer than the D-isomer. | nih.gov |
| (R/S)-Ketoprofen-(S/R)-Trp | Fluorescence Quenching | Resonance Energy Transfer (RET) efficiency differs between (R,S)- and (S,R)-enantiomers. | semanticscholar.org |
| (R/S)-Ketoprofen-(S/S)-Trp | CIDNP Enhancement | Electron Transfer (ET) efficiency is significantly different between diastereomers. | semanticscholar.orgmdpi.com |
Electron Spin Resonance (ESR) Studies of Radical Cations and Anions
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. It is an indispensable tool for studying the radical cations and anions generated from tryptophan-containing peptides upon photo-irradiation.
The L-tryptophan radical cation (Trp•+) has been successfully detected and characterized using fast-flow ESR spectroscopy. acs.orgnih.gov In these experiments, tryptophan is rapidly mixed with an oxidizing agent, and the resulting radical species is observed. The ESR spectrum exhibits a characteristic pattern of lines due to the hyperfine coupling of the unpaired electron with various magnetic nuclei (protons and nitrogen) on the indole ring. acs.orgnih.gov Analysis of these hyperfine coupling constants (HFCs) provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density. nih.gov
Photoionization of tryptophan and its dipeptides in aqueous solution is another key process that can be monitored by ESR. researchgate.net UV irradiation can lead to the ejection of a hydrated electron (e⁻aq), leaving behind a Trp•+ radical cation. The formation of hydrated electrons can be confirmed by ESR using a technique called spin trapping, where the highly reactive electron is captured by a "spin trap" molecule to form a more stable radical adduct that is easily detected by ESR. researchgate.net
Radical anions can also be formed and studied. While studies on peptide radical anions are less common than those on cations, they can be generated through the capture of an electron by an electron-accepting molecule or functional group. science.gov Time-resolved ESR techniques can be used to investigate the dynamics and reactions of these transient anionic species.
| Radical Species | Technique | Key Findings | Reference |
| Tryptophan Radical Cation (Trp•+) | Fast-flow ESR | Direct detection and characterization of the radical cation; determination of hyperfine coupling constants (HFCs). | acs.orgnih.govnih.gov |
| Hydrated Electron (e⁻aq) | ESR with Spin Trapping | Confirms photoionization of Trp residues by detecting the formation of hydrated electrons. | researchgate.net |
| Peptide Radical Anion | Pulse Radiolysis with TRIR/FDMR | Dimerization and self-exchange electron-transfer reactions of radical anions can be studied. | science.gov |
| Deamination Radical | ESR with Spin Trapping | Photolysis of Trp-dipeptides can generate radicals on the N-terminal amino acid. | researchgate.net |
Mechanistic Enzymology and Biotransformation Pathways
Interactions with Tryptophan-Metabolizing Enzymes
The metabolism of tryptophan and its various isomers is a critical biological process governed by a range of enzymes with distinct stereoselectivities. The introduction of a D-tryptophan moiety, as found in D-Tryptophyl-L-tryptophan, presents a unique challenge to these enzymatic systems.
Tryptophanase (TPase) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme known for catalyzing the degradation of L-tryptophan into indole (B1671886), pyruvate, and ammonia (B1221849). semanticscholar.org While it exhibits broad substrate specificity for various β-substituted L-amino acids, it is traditionally recognized for its extremely strict enantioselectivity, showing no activity towards D-tryptophan under normal conditions. nih.gov
Contrary to the long-held principle of its absolute enantioselectivity, research has demonstrated that tryptophanase can, under specific conditions, catalyze reactions involving D-enantiomers. nih.gov In highly concentrated solutions of diammonium hydrogen phosphate (B84403) (DAP), tryptophanase becomes active towards D-tryptophan, facilitating its degradation. nih.gov This suggests that D-tryptophan is not merely an inhibitor but can function as an active substrate when the enzyme's conformation is suitably altered. nih.gov The bulky nature of the D-tryptophan molecule, with its benzene ring in the heterocyclic indole moiety, is thought to be a key structural feature that allows for this flexible enantioselectivity in the presence of DAP. nih.gov In the absence of such specific environmental conditions, D-tryptophan does not act as a substrate. For instance, D-serine, another D-amino acid, has been shown to act as a competitive inhibitor in the D-tryptophan degradation reaction catalyzed by tryptophanase in the presence of DAP, suggesting they bind to the same site. mdpi.com
| Condition | Substrate | Enzyme Activity | Role of D-Tryptophan |
|---|---|---|---|
| Standard Buffer | L-Tryptophan | Active | Inactive/Inhibitor |
| Standard Buffer | D-Tryptophan | No Activity nih.gov | Inactive/Inhibitor |
| High Concentration Diammonium Hydrogen Phosphate (DAP) | L-Tryptophan | Active (activity may be inhibited by DAP) mdpi.com | - |
| High Concentration Diammonium Hydrogen Phosphate (DAP) | D-Tryptophan | Active nih.gov | Substrate nih.gov |
The catalytic activity of tryptophanase is critically dependent on its cofactor, pyridoxal 5'-phosphate (PLP). The formation of an external aldimine bond between the D-enantiomer and PLP is the initial step required for D-tryptophan to function as a substrate. nih.gov
The environmental conditions, particularly the presence of high concentrations of certain salts, play a pivotal role in modulating the enzyme's stereospecificity. Diammonium hydrogen phosphate (DAP) is a key effector that induces a conformational change in tryptophanase, enabling it to accommodate and catalyze D-tryptophan. nih.gov While DAP acts as an activator for the synthesis of L-tryptophan from D-serine, it can serve as an inhibitor for the reaction with L-serine. mdpi.com This highlights the complex and substrate-dependent influence of the chemical environment on the enzyme's catalytic function. The conformational flexibility induced by DAP allows the enzyme to overcome the steric hindrance typically presented by the D-configuration, thereby promoting the deprotonation of the Cα-H bond and allowing the degradation reaction to proceed in a manner similar to that of L-tryptophan. nih.gov
Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step of the kynurenine (B1673888) pathway: the conversion of tryptophan to N-formylkynurenine. frontiersin.orgnih.gov This pathway is responsible for metabolizing the majority of dietary tryptophan. wikipedia.org
A key difference between these two enzymes lies in their substrate selectivity. TDO is highly selective for the L-tryptophan enantiomer. frontiersin.orgnih.gov In contrast, IDO exhibits a much broader substrate range. IDO1, for example, was initially identified as a D-tryptophan-catabolizing enzyme and can process both D- and L-tryptophan, as well as other indole-containing compounds like tryptamine (B22526) and 5-hydroxytryptophan (B29612). frontiersin.orgnih.govnih.gov Molecular dynamics studies suggest that the stereo-specificity of TDO is achieved through a perfect fit of L-tryptophan in its active site, whereas D-tryptophan exhibits weaker interactions. nih.gov The active site of human IDO (hIDO), however, is larger and more dynamic, allowing for multiple stable binding conformations for both L- and D-tryptophan. nih.gov This promiscuity of IDO means it can participate in the catabolism of the D-tryptophan component of a dipeptide like this compound, should the peptide first be hydrolyzed into its constituent amino acids.
| Enzyme | Primary Substrate | Activity on D-Tryptophan | Active Site Characteristics |
|---|---|---|---|
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan nih.gov | No/Very Low frontiersin.orgnih.gov | Highly specific, perfect fit for L-Trp nih.gov |
| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan, other indoles nih.gov | Yes frontiersin.orgnih.gov | Large, dynamic, multiple binding conformations nih.gov |
D-Amino Acid Oxidase (DAAO) is a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that plays a crucial role in the stereospecific metabolism of D-amino acids. nih.govnih.gov It catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide. wikipedia.org
DAAO exhibits a preference for aromatic D-amino acids, with high activity towards D-phenylalanine and D-tryptophan. nih.gov This makes DAAO a key enzyme in the metabolism of the D-tryptophan moiety that would be released from the hydrolysis of this compound. The enzyme's strict stereospecificity ensures that it acts exclusively on the D-isomer, leaving L-amino acids untouched. nih.gov In mammals, DAAO is found in significant amounts in the liver, kidney, and brain, where it is thought to perform a detoxifying function by catabolizing exogenous D-amino acids and regulating the levels of physiologically active D-amino acids like D-serine. nih.gov
Enantioselectivity and Substrate Promiscuity of Tryptophanase towards Tryptophan Diastereomers
Peptide Bond Cleavage and Formation Mechanisms Involving this compound
The peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. youtube.com Its formation is a condensation reaction, while its cleavage is a hydrolysis reaction. khanacademy.org
The cleavage of the peptide bond in this compound can occur through non-specific chemical hydrolysis, typically using strong acids and heat, which would break down the dipeptide into a mixture of its constituent amino acids. youtube.com More specific cleavage is achieved enzymatically by proteases. Proteolytic enzymes, such as trypsin, exhibit specificity by cleaving peptide bonds adjacent to particular amino acid residues. youtube.commdpi.com The specific proteases that might cleave the D-Trp-L-Trp bond would depend on the recognition sequences of available enzymes, a process that can be complicated by the presence of the D-amino acid.
The formation of the this compound peptide bond is typically achieved through chemical synthesis in a laboratory setting. However, enzymatic synthesis of peptides is also possible. For instance, tryptophan synthase is an enzyme that synthesizes L-tryptophan from indole and L-serine. nih.govgoogle.com While its natural function is not peptide bond formation, the principles of enzymatic catalysis, involving precise orientation of substrates within an active site, are fundamental to both processes. The enzymatic synthesis of a dipeptide containing a D-amino acid would require a specialized enzyme or a mutated one with altered stereospecificity, capable of recognizing and joining the D-tryptophan and L-tryptophan molecules.
Enzymatic Hydrolysis by Peptidases and Proteases with Chiral Specificity
Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is often highly specific, influenced by the sequence of amino acids surrounding the cleavage site and, crucially, by the stereochemistry of the amino acid residues. The vast majority of naturally occurring peptides and proteins are composed of L-amino acids, and consequently, most proteases exhibit strong specificity for substrates containing these L-isomers.
The presence of a D-amino acid, such as in the this compound dipeptide, typically confers significant resistance to enzymatic degradation. nih.govpnas.org This resistance is a foundational principle in the design of peptide-based therapeutics, where enhancing stability against proteolysis is a major goal. pnas.org Studies have systematically shown that substituting L-amino acids with their D-enantiomers can dramatically increase the half-life of peptides in biological environments. pnas.orgacs.org For a dipeptide like this compound, the peptide bond is between a D-amino acid and an L-amino acid (a D-L linkage). Most common proteases, such as trypsin and chymotrypsin, are poorly equipped to bind and cleave this unconventional configuration. The active site of these enzymes is stereospecifically structured to accommodate L-amino acid side chains, and the inverted stereochemistry of a D-amino acid residue prevents proper substrate binding and catalysis. mdpi.com
However, the resistance is not always absolute. Some specialized enzymes, such as certain bacterial L,D-transpeptidases, are known to recognize and catalyze reactions involving D-amino acids. nih.gov Furthermore, modifications to peptides, such as N-terminal acetylation or glycosylation, can alter their susceptibility to enzymatic cleavage, in some cases even promoting the degradation of peptides that contain D-amino acids by specific proteases. nih.govmdpi.com
Table 1: Chiral Specificity and Susceptibility of Peptide Bonds to Proteolytic Enzymes
| Peptide Bond Configuration | General Susceptibility to Common Proteases (e.g., Trypsin, Chymotrypsin) | Rationale |
|---|---|---|
| L-Tryptophyl-L-tryptophan (L-L) | High | Standard substrate configuration; enzyme active sites are stereospecific for L-amino acids. |
| This compound (D-L) | Very Low / Resistant | The D-amino acid at the P1 position prevents proper binding in the enzyme's stereospecific active site. mdpi.com |
| L-Tryptophyl-D-tryptophan (L-D) | Very Low / Resistant | The D-amino acid at the P1' position hinders the catalytic process. |
| D-Tryptophyl-D-tryptophan (D-D) | Very Low / Resistant | Entirely non-native configuration for most proteases. |
Investigation of Biosynthetic Routes for Tryptophan-Containing Dipeptides within Cellular Systems
The biosynthesis of a dipeptide like this compound involves two main stages: the synthesis of the individual amino acid monomers and the subsequent formation of the peptide bond.
Monomer Biosynthesis: L-tryptophan is synthesized in plants and microorganisms via the highly conserved shikimate and chorismate pathways. nih.gov This energy-intensive process begins with precursors from glycolysis and the pentose (B10789219) phosphate pathway, leading to the formation of chorismate. nih.gov Chorismate is the crucial branch-point metabolite for all three aromatic amino acids. researchgate.netyoutube.com For tryptophan synthesis, chorismate is converted to anthranilate, which then undergoes a series of five additional enzymatic reactions to produce L-tryptophan. nih.govnih.govcabidigitallibrary.org The final step involves the condensation of indole with serine, catalyzed by the enzyme tryptophan synthase. nih.gov
The D-tryptophan monomer is less common in nature. It is not directly synthesized via this primary pathway but can be produced through the action of amino acid racemases, enzymes that interconvert L- and D-enantiomers. It can also arise from post-translational modifications of L-tryptophan residues already incorporated into a peptide chain. nih.gov
Dipeptide Formation: The formation of the peptide bond in tryptophan-containing dipeptides can occur through several cellular mechanisms. While ribosomal protein synthesis is responsible for producing long polypeptides, the synthesis of short peptides like dipeptides often involves dedicated enzymes known as non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are found in bacteria and fungi and can incorporate non-proteinogenic amino acids, including D-amino acids, into short peptide chains. Alternatively, specific ligases can catalyze the formation of peptide bonds between free amino acids.
Table 2: Key Stages in the Biosynthesis of L-Tryptophan from Chorismate
| Step | Precursor | Product | Key Enzyme Class |
|---|---|---|---|
| 1 | Chorismate | Anthranilate | Anthranilate Synthase nih.gov |
| 2 | Anthranilate | Phosphoribosylanthranilate | Anthranilate Phosphoribosyltransferase nih.gov |
| 3 | Phosphoribosylanthranilate | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate | Phosphoribosylanthranilate Isomerase |
| 4 | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate | Indole-3-glycerol phosphate | Indole-3-glycerol Phosphate Synthase youtube.com |
| 5 | Indole-3-glycerol phosphate + Serine | L-Tryptophan | Tryptophan Synthase nih.gov |
Post-Translational Modifications and Cofactor Biogenesis from Tryptophan Residues in Peptides
Tryptophan residues within peptides and proteins are subject to a variety of post-translational modifications (PTMs), which expand their functional capabilities beyond simple protein building blocks. nih.govnih.gov These modifications can range from oxidation of the indole ring to the formation of complex, covalently linked cofactors. researchgate.netmdpi.com One of the most intricate examples of such a PTM is the biogenesis of the Tryptophylquinone (TTQ) cofactor.
Understanding Dihydroxylation and Cross-linking Reactions in Quinone Formation
The MauG-catalyzed maturation of TTQ involves three distinct two-electron oxidation events: the insertion of a second oxygen atom (completing the dihydroxylation), the formation of a covalent cross-link, and the final oxidation to the quinone. nih.govnih.gov
Dihydroxylation : The process begins with the preMADH substrate, which already contains a monohydroxylated tryptophan residue (βTrp57). MauG catalyzes the insertion of a second oxygen atom onto the same indole ring, a critical step in forming the quinol intermediate. acs.org This reaction, along with the other steps, is powered by an oxidant, which can be H₂O₂ or O₂ in conjunction with an electron donor. nih.govacs.org
Cross-linking : A defining feature of TTQ is the covalent C-C bond between the indole rings of the two separate tryptophan residues (βTrp57 and βTrp108). nih.gov MauG facilitates this bond formation through a radical-mediated mechanism. nih.gov The enzyme, in a high-valent bis-Fe(IV) redox state, initiates long-range electron transfer from the tryptophan residues, generating substrate radicals that then react to form the cross-link. nih.govucf.edu
Oxidation to Quinone : The final step in the sequence is the oxidation of the dihydroxylated, cross-linked intermediate (a quinol) to the final quinone form of TTQ. acs.org This last two-electron oxidation is also catalyzed by MauG, completing the cofactor's biogenesis and rendering the methylamine dehydrogenase enzyme catalytically active. nih.gov
Table 3: Key Chemical Events in MauG-Dependent TTQ Cofactor Formation
| Reaction | Description | Key Feature |
|---|---|---|
| Second Hydroxylation | Insertion of a second oxygen atom onto the mono-hydroxylated βTrp57 residue of preMADH. | Forms a dihydroxy-tryptophan (quinol) intermediate. acs.org |
| Cross-linking | Formation of a C-C covalent bond between the indole rings of βTrp57 and βTrp108. | A radical-mediated reaction initiated by long-range electron transfer to MauG. nih.govplu.mx |
| Final Oxidation | Two-electron oxidation of the cross-linked quinol intermediate to the mature TTQ quinone. | The final step that confers catalytic activity to the enzyme. nih.gov |
In Vitro Biological Activities and Molecular Mechanisms
Modulation of Cellular Pathways by Tryptophan-Derived Dipeptides
Tryptophan and its derivatives, including dipeptides, are known to modulate various cellular pathways, influencing immune responses and microbial growth. The presence of a D-amino acid in a peptide sequence can confer unique properties, such as resistance to enzymatic degradation and altered biological activity.
Immunomodulatory Effects and Mechanistic Insights
While direct studies on D-Tryptophyl-L-tryptophan are limited, the immunomodulatory potential of dipeptides containing D-amino acids is an active area of research. For instance, the related dipeptide γ-D-glutamyl-L-tryptophan (also known as SCV-07) is recognized as a novel immune modulator. researchgate.netdrugbank.com This compound has been shown to stimulate T-lymphocyte differentiation and enhance the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). researchgate.netdrugbank.com Mechanistically, SCV-07's immunomodulatory action involves the inhibition of cytokine-induced STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. researchgate.netascopubs.org The inhibition of the STAT3 pathway can lead to a shift in macrophage polarization from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype and a corresponding shift in T-cell responses from Th2 to Th1, promoting an immune environment that can inhibit pathogenic processes. ascopubs.org
Furthermore, D-tryptophan itself, as a microbial metabolite, is recognized for its immunomodulatory effects, helping to regulate intestinal homeostasis and mitigate allergic airway inflammation by increasing regulatory T cells. frontiersin.org These findings suggest that the D-tryptophan moiety within the this compound dipeptide could be a key contributor to its potential immunomodulatory functions by influencing critical signaling pathways like STAT3 and modulating immune cell differentiation and cytokine profiles.
Antimicrobial and Biofilm Inhibition Properties at a Molecular Level
D-amino acids, including D-tryptophan, have demonstrated significant antimicrobial and, particularly, anti-biofilm activities. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. D-tryptophan has been shown to effectively inhibit biofilm formation in various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. ias.ac.in
The mechanism of biofilm inhibition by D-tryptophan is multifaceted. Studies have shown that it can hinder intracellular communication and adherence. ias.ac.in At a molecular level, D-tryptophan has been found to repress the transcription of genes essential for cell-to-cell communication (quorum sensing) and biofilm matrix production, such as lasI in P. aeruginosa and icaA and agrA in S. aureus. ias.ac.in Other proposed mechanisms include the misincorporation of D-amino acids into the peptidoglycan of the bacterial cell wall, which disrupts the integrity of the biofilm matrix. frontiersin.orgnih.gov Specifically, D-amino acid treatment can trigger the release of amyloid fibers that link cells together within the biofilm. frontiersin.org
Notably, the chirality of tryptophan plays a critical role in this activity. Research consistently shows that D-tryptophan is a more potent biofilm inhibitor than L-tryptophan or a racemic mixture of D/L-tryptophan. ias.ac.in This highlights the specific interaction of the D-enantiomer with bacterial targets.
| Organism | Compound (1 mM) | Effect on Cell Adherence Rate (Biofilm Formation) | Reference |
|---|---|---|---|
| Pseudomonas mendocina | Control (Untreated) | 8.0 x 106 cells/h | ias.ac.in |
| D-Tryptophan | 8.7 x 105 cells/h | ||
| Staphylococcus aureus | Control (Untreated) | 9.2 x 107 cells/h | |
| D-Tryptophan | 4.2 x 107 cells/h |
Chiral Specificity in Molecular Interactions and Recognition
The presence of both D- and L-isomers within a single peptide creates a unique stereochemical landscape that dictates its interaction with other chiral molecules, such as proteins and receptors.
Differential Reactivity and Binding of D- and L-Tryptophan Moieties within Peptide Structures
The chirality of an amino acid directly influences its binding affinity and reactivity. Studies using high-performance affinity chromatography have demonstrated that D- and L-tryptophan bind to distinct sites on human serum albumin (HSA). colab.ws L-tryptophan binds to the indole (B1671886) site, whereas D-tryptophan interacts with the warfarin (B611796) site, showcasing clear chiral discrimination by the protein. colab.ws The binding affinities also differ significantly.
| Compound | Binding Site on HSA | Association Constant (Ka) at pH 7.4 | Reference |
|---|---|---|---|
| L-Tryptophan | Indole site | 2.7 x 104 M-1 | colab.ws |
| D-Tryptophan | Warfarin site (indirect interaction) | 0.4 x 104 M-1 |
This differential binding extends to more complex systems. In the design of artificial enzymes, a nanozyme constructed with a D-tryptophan polymer shell (Fe₃O₄@Poly(D-Trp)) exhibited a 5.38 times higher catalytic efficiency for a D-substrate (D-tyrosinol) compared to its L-counterpart. rsc.org This was due to both stronger binding affinity (a lower Michaelis constant, Kм) and higher catalytic ability (kcat) for the D-substrate. rsc.org Crucially, replacing the shell with an L-tryptophan polymer reversed this enantioselectivity, directly demonstrating that the chirality of the tryptophan moiety governs the reactivity and binding specificity of the entire structure. rsc.org
Enantiomeric Influence on Protein-Peptide or Ligand-Receptor Binding
The specific three-dimensional arrangement of atoms in an enantiomer is a critical factor in molecular recognition events, such as a ligand binding to a receptor. The substitution of a single L-amino acid with its D-analog can lead to significant changes in the structure and conformational mobility of peptides. nih.gov
This principle is evident in studies of molecular recognition. For example, collision-activated dissociation experiments with mass spectrometry show that an L-alanine tripeptide can distinguish between D- and L-tryptophan. The heterochiral complex [H⁺(d-Trp)AAA] primarily results in ammonia (B1221849) (NH₃) loss, indicating protonation at the amino group of D-Trp, while the homochiral complex with L-Trp results in water (H₂O) loss, indicating protonation elsewhere. mdpi.com This demonstrates that the chirality of the tryptophan dictates the most stable site of interaction even in a small tripeptide complex. mdpi.com Similarly, achiral host molecules have been designed that exhibit an induced chirality upon binding tryptophan, generating mirror-image spectral signals when binding D-Trp versus L-Trp, further underscoring the profound influence of enantiomeric form on molecular interactions. rsc.org
Interplay with Tryptophan Metabolic Pathways and Downstream Signaling
Tryptophan is an essential amino acid metabolized through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota). spandidos-publications.com These pathways produce a host of bioactive molecules that regulate everything from neurotransmission to immune responses. encyclopedia.pubmdpi.com The introduction of a D-tryptophan moiety, as in this compound, can significantly interact with these metabolic cascades.
While over 95% of L-tryptophan is typically catabolized via the kynurenine pathway, D-tryptophan is also a substrate for this pathway's enzymes. nih.gov The extrahepatic enzyme indoleamine 2,3-dioxygenase (IDO), a key rate-limiting step in the pathway, can oxidize both L- and D-tryptophan to produce N-formylkynurenine, which is then converted to kynurenine. nih.govnih.gov Alternatively, the enzyme D-amino acid oxidase (DAAO) can convert D-tryptophan into L-tryptophan, which can then enter the canonical metabolic pathways. encyclopedia.pubresearchgate.netnih.gov
The metabolism of D-tryptophan generates metabolites, such as D-kynurenine and its downstream products, that are potent signaling molecules. researchgate.net A critical downstream target for tryptophan metabolites is the aryl hydrocarbon receptor (AhR). nih.govtandfonline.com AhR is a ligand-activated transcription factor that plays a pivotal role in modulating immune responses. tandfonline.commdpi.com Kynurenine and other indole derivatives produced from tryptophan metabolism can bind to and activate AhR. asm.orgimrpress.com Upon activation, AhR translocates to the nucleus and regulates the expression of target genes, including those for cytokines like IL-10 and IL-22, thereby influencing immune cell function and intestinal homeostasis. tandfonline.comfrontiersin.org Therefore, the D-tryptophan component of the dipeptide can be metabolized into AhR agonists, providing a direct link to the modulation of downstream signaling pathways that control inflammation and immunity.
Impact on Kynurenine Pathway Metabolites and Related Enzymes
The kynurenine pathway is the principal metabolic route for tryptophan in mammals, catabolizing approximately 95% of dietary L-tryptophan not utilized in protein synthesis. nih.govencyclopedia.pubnih.govcpn.or.kr This pathway is crucial for producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and contains numerous neuroactive and immunomodulatory metabolites. nih.govencyclopedia.pubnih.gov The biological impact of this compound on this pathway would depend on its hydrolysis into L-tryptophan and D-tryptophan.
The L-tryptophan component directly fuels the kynurenine pathway. The initial and rate-limiting step is the conversion of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by two key enzymes: tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is active in extrahepatic tissues, including immune cells and the brain. nih.govcpn.or.krmdpi.com N-formyl-L-kynurenine is then rapidly converted to L-kynurenine. encyclopedia.pub
L-kynurenine stands at a critical juncture, being metabolized down two distinct branches:
The Kynurenic Acid (KYNA) Branch: Kynurenine aminotransferases (KATs) convert L-kynurenine into kynurenic acid (KYNA), a metabolite known for its neuroprotective properties. cpn.or.krbevital.no
The Quinolinic Acid (QUIN) Branch: Kynurenine 3-monooxygenase (KMO) hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK). encyclopedia.pubcpn.or.kr Subsequent enzymatic steps can lead to the production of quinolinic acid (QUIN), a neurotoxic compound that can activate NMDA receptors. nih.govbevital.no
The D-tryptophan component follows a distinct metabolic route. It can be metabolized by the enzyme D-amino acid oxidase (DAAO), which can convert D-tryptophan into D-kynurenine. mdpi.comresearchgate.net D-kynurenine can then serve as a bioprecursor for KYNA. researchgate.net Systemic administration of D-tryptophan in mice has been shown to lead to the formation of various kynurenine pathway metabolites, including both D- and L-kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. researchgate.netfrontiersin.org Furthermore, DAAO can also facilitate the conversion of D-tryptophan into L-tryptophan, thereby indirectly feeding into the main L-tryptophan metabolic pathways. mdpi.comfrontiersin.org
Therefore, the presence of this compound could influence the balance of kynurenine pathway metabolites by providing substrates for both the L- and D-amino acid catabolic routes. An imbalance in this pathway, often measured by the kynurenine/tryptophan ratio, is associated with various inflammatory and neuropsychiatric conditions. wikipedia.org
| Enzyme | Abbreviation | Function | Primary Substrate(s) | Key Product(s) |
|---|---|---|---|---|
| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the first, rate-limiting step in extrahepatic tissues. nih.govcpn.or.kr | L-Tryptophan | N-formyl-L-kynurenine |
| Tryptophan 2,3-dioxygenase | TDO | Catalyzes the first, rate-limiting step in the liver. nih.govcpn.or.kr | L-Tryptophan | N-formyl-L-kynurenine |
| D-amino acid oxidase | DAAO | Metabolizes D-amino acids. researchgate.netfrontiersin.org | D-Tryptophan | D-Kynurenine, L-Tryptophan |
| Kynurenine Aminotransferase | KAT | Directs metabolism toward the neuroprotective branch. cpn.or.kr | L-Kynurenine, D-Kynurenine | Kynurenic Acid (KYNA) |
| Kynurenine 3-Monooxygenase | KMO | Directs metabolism toward the neurotoxic branch. encyclopedia.pubcpn.or.kr | L-Kynurenine | 3-Hydroxykynurenine (3-HK) |
| Kynureninase | KYNU | Cleaves 3-hydroxykynurenine. bevital.no | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid |
Modulation of Serotonin and Tryptamine (B22526) Biosynthesis Pathways
While the majority of tryptophan is metabolized via the kynurenine pathway, a smaller but vital fraction is used for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the trace amine tryptamine. nih.govnih.gov The biological activity of this compound in this context would primarily derive from its L-tryptophan moiety, which is the direct precursor for these molecules. sigmaaldrich.comencyclopedia.pub
Serotonin Biosynthesis: The synthesis of serotonin from L-tryptophan is a two-step process:
Hydroxylation: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govfrontiersin.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two forms: TPH1 (found in peripheral tissues like the gut) and TPH2 (found in the central nervous system). sigmaaldrich.comnews-medical.net
Decarboxylation: 5-HTP is then rapidly converted to serotonin by the enzyme L-aromatic amino acid decarboxylase (AADC). sigmaaldrich.comfrontiersin.org
Because TPH is the rate-limiting enzyme, the availability of L-tryptophan is a key determinant of serotonin synthesis rates. nih.govencyclopedia.pub By supplying L-tryptophan upon hydrolysis, this compound could potentially modulate the activity of this pathway.
Tryptamine Biosynthesis: Tryptamine is also synthesized from L-tryptophan, but through a direct decarboxylation step, bypassing hydroxylation. This reaction is catalyzed by tryptophan decarboxylase. nih.gov In plants, tryptamine is an intermediate in one of the pathways to serotonin, but in mammals, it represents a separate, minor metabolic route for L-tryptophan. frontiersin.org
| Enzyme | Abbreviation | Pathway | Function | Substrate | Product |
|---|---|---|---|---|---|
| Tryptophan Hydroxylase | TPH | Serotonin | Catalyzes the rate-limiting step. nih.govfrontiersin.org | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) |
| L-Aromatic Amino Acid Decarboxylase | AADC | Serotonin | Converts intermediate to serotonin. frontiersin.org | 5-Hydroxytryptophan (5-HTP) | Serotonin (5-HT) |
| Tryptophan Decarboxylase | TDC | Tryptamine | Directly decarboxylates tryptophan. nih.gov | L-Tryptophan | Tryptamine |
Comparative Analysis of Absorption Enhancement Mechanisms between Dipeptides and Single Amino Acids
The absorption of protein digestion products from the intestine occurs via distinct mechanisms for single amino acids and small peptides (di- and tripeptides). Generally, di- and tripeptides are absorbed more efficiently than an equivalent mixture of free amino acids. nih.gov This suggests that this compound would be absorbed via a different, and potentially more rapid, mechanism than free D- and L-tryptophan.
Single Amino Acid Absorption: Free amino acids are transported across the brush border membrane of intestinal enterocytes by multiple specific transport systems, many of which are sodium-dependent active transporters. nih.govcolostate.edu These carriers are saturable and can be competitive, meaning amino acids with similar structures may compete for the same transporter. nih.gov This can limit the absorption rate of a particular amino acid when others are present in high concentrations.
Dipeptide Absorption: In contrast, di- and tripeptides are absorbed by a separate, high-capacity transport system. The primary transporter is PepT1, which is a proton (H+)-coupled transporter. nih.govcolostate.edu This mechanism is independent of the sodium-dependent pathways used by free amino acids, meaning there is no competition for uptake between free amino acids and dipeptides. karger.com The PepT1 transporter has a broad substrate specificity and is responsible for the absorption of the vast majority of protein-derived amino acids.
Once inside the enterocyte, the vast majority of dipeptides like this compound are hydrolyzed by intracellular cytosolic peptidases into their constituent single amino acids (D-tryptophan and L-tryptophan). researchgate.netabdominalkey.com These free amino acids then exit the cell across the basolateral membrane into the bloodstream via other specific amino acid transporters. researchgate.net
The key advantages of dipeptide absorption include:
Kinetic Advantage: The uptake of amino acids in peptide form is often faster than as free amino acids. nih.govkarger.com
Avoidance of Competition: Dipeptide transport via PepT1 bypasses the competitive inhibition seen among free amino acids for their specific carriers. karger.com
Efficiency: The system is highly efficient, allowing for the rapid assimilation of a large quantity of amino acids from dietary protein.
This differential transport mechanism is clinically relevant in genetic disorders like Hartnup disease, where the transport of certain free amino acids is impaired, but the absorption of those same amino acids from dipeptides remains normal. karger.com
| Feature | Single Amino Acids | Dipeptides (e.g., this compound) |
|---|---|---|
| Primary Transporter | Multiple Na+-dependent carriers (e.g., for neutral, acidic, basic amino acids). nih.govcolostate.edu | Peptide Transporter 1 (PepT1). colostate.edu |
| Driving Ion | Sodium (Na+). nih.gov | Proton (H+). nih.gov |
| Absorption Efficiency | Generally less efficient than dipeptides. nih.gov | More efficient and rapid than free amino acids. nih.gov |
| Competition | Competition occurs between structurally similar amino acids for the same carrier. nih.gov | No competition with free amino acids for transport. karger.com |
| Fate after Uptake | Transported across basolateral membrane. | Typically hydrolyzed to single amino acids by cytosolic peptidases before basolateral transport. researchgate.netabdominalkey.com |
Computational and Theoretical Modeling of D Tryptophyl L Tryptophan
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and understand their conformational preferences and stability. In the context of tryptophan-containing peptides, MD simulations have revealed key structural differences and dynamic modes influenced by the chirality of the amino acid residues.
For instance, studies on contryphan-Sm, a Conus venom peptide containing a D-tryptophan residue, and its all-L-amino acid analog have shown that the presence of D-Trp leads to a more compact conformation. researchgate.net MD simulations indicated that contryphan-Sm exhibited lower root-mean-square deviation (RMSD) values for most of its amino acid residues compared to its L-Trp counterpart, suggesting greater structural stability. researchgate.net The D-Trp residue itself showed the most significant difference in RMSD, highlighting its role in stabilizing the peptide's structure. researchgate.net This increased stability in D-enantiomers is not always the case, as simulations of other D-peptides have shown that aromatic stacking can be less stable than in their L-forms due to altered side-chain orientations.
Furthermore, MD simulations have been employed to investigate the interaction of L-tryptophan with other molecules, such as polypyrrole oligomers, providing data on the structural and energetic aspects of these interactions. mendeley.com These simulations typically utilize force fields like CHARMM to parameterize the molecules and models like TIP3P for explicit water solvation to mimic physiological conditions. mdpi.com
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic behavior. For tryptophan and its derivatives, these calculations have been instrumental in interpreting experimental data and predicting various properties.
Theoretical methods, such as Density Functional Theory (DFT), are commonly used to investigate the electronic structure of tryptophan-containing molecules. rsc.orgresearchgate.net These calculations can determine frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. For instance, studies on L-tryptophan have shown that electron-donating regions are primarily located on the aromatic rings and heteroatoms. rsc.org
Quantum chemical calculations are also essential for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited states of molecules and predict their absorption spectra. researchgate.net While TD-DFT can sometimes reorder the vertical transition energies compared to experimental results, it effectively captures the response of the electronic states to the local environment. researchgate.net For tryptophan, these calculations have focused on the near-UV transitions of the indole (B1671886) chromophore, denoted as ¹Lₐ and ¹Lₑ. researchgate.net
Furthermore, these computational approaches have been used to study the formation of radicals from tryptophan derivatives. By comparing calculated spectra with experimental data from techniques like high-frequency/high-field electron paramagnetic resonance (HFEPR), researchers can identify the nature of the radical species formed, such as cationic radicals. duke.edu
Molecular Docking Studies with Enzyme Active Sites and Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands, like D-Tryptophyl-L-tryptophan, and biological macromolecules such as enzymes and receptors.
In silico molecular docking studies have been performed to investigate the binding of L-tryptophan and its derivatives to various protein targets. For example, the interaction of L-tryptophan with the human serotonin (B10506) transporter (SERT) has been assessed using molecular docking simulations. ejournals.ca These studies can predict the binding affinity, with L-tryptophan showing a binding affinity of -5.69 kcal/mol to the SERT binding pocket. ejournals.ca Such calculations help in identifying key amino acid residues involved in the binding interaction.
The stereochemistry of peptides is critical for receptor binding. The presence of D-amino acids, such as D-tryptophan, can enhance metabolic stability and alter the conformational flexibility of the peptide compared to its L-isomer. This can lead to different binding modes and affinities. Molecular docking simulations, often in conjunction with experimental techniques like circular dichroism spectroscopy, can validate the structural stability and binding modes of these peptides.
Docking studies have also been used to explore the potential of tryptophan derivatives as inhibitors of proteins like P-glycoprotein (P-gp), an efflux pump that can limit the entry of drugs into the brain. biotechnologia-journal.org These simulations can provide insights into the inhibitory efficiency of different compounds by calculating their binding energies.
Predictive Modeling of Chiroptical and Photophysical Behavior
Predictive modeling is employed to understand and forecast the chiroptical and photophysical properties of molecules. For chiral molecules like this compound, these properties are particularly important as they are sensitive to the three-dimensional arrangement of atoms.
The chiroptical properties, such as those measured by circular dichroism (CD) spectroscopy, of tryptophan-based polyamidoamino acids have been shown to be pH-dependent, indicating the formation of stable conformations in solution. mdpi.comcore.ac.uk Theoretical modeling of these polymers has provided evidence for folded structures. mdpi.com
The photophysical behavior of tryptophan is largely governed by its indole moiety, which absorbs UV radiation and is responsible for the fluorescence of many proteins. mdpi.comresearchgate.net The fluorescence of tryptophan is highly sensitive to its microenvironment. mdpi.com Theoretical studies have been crucial in understanding the complex photophysics of tryptophan, including its fluorescence decay mechanisms and the role of different excited states (¹Lₐ and ¹Lₑ). mdpi.com
Computational models have also been used to investigate photoinduced electron transfer (ET) processes in tryptophan-containing peptides. mdpi.com Studies on peptides like Lysine-Tryptophan-Lysine have shown that the optical configuration (L- vs. D-tryptophan) influences the efficiency of fluorescence quenching via an ET mechanism. mdpi.com These models help to confirm hypotheses about ET between the tryptophan residue and the peptide backbone. mdpi.com
Q & A
Q. How to reconcile tryptophan’s dual role in serotonin synthesis and kynurenine pathway activation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
